furan-2-sulfonic acid

Sulfonation chemistry Furan derivatives Synthetic methodology

Furan-2-sulfonic acid (CAS 82971-11-7) is a unique heterocyclic sulfonic acid offering exclusive regioselectivity for 5-position electrophilic substitution, high water solubility (12.3 g/100 mL), and strong acidity (pKa ~ -1.2). These properties make it the preferred building block for synthesizing bioactive sulfonamide/hydrazone derivatives and functional materials. Unlike benzene sulfonic acid, the furan scaffold enables specific π-π stacking and metal-coordination interactions. Choose this compound for reproducible, high-yield (90% monosulfonation) syntheses and reliable performance in aqueous-phase catalysis.

Molecular Formula C4H4O4S
Molecular Weight 148.14 g/mol
CAS No. 82971-11-7
Cat. No. B3057607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namefuran-2-sulfonic acid
CAS82971-11-7
Molecular FormulaC4H4O4S
Molecular Weight148.14 g/mol
Structural Identifiers
SMILESC1=COC(=C1)S(=O)(=O)O
InChIInChI=1S/C4H4O4S/c5-9(6,7)4-2-1-3-8-4/h1-3H,(H,5,6,7)
InChIKeyOKSYMZKKVJYKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 metric / 1 kilogram / 1 milligram / 10 gram / 100 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furan-2-sulfonic Acid (CAS 82971-11-7): Technical Procurement and Differentiation Guide


Furan-2-sulfonic acid (CAS 82971-11-7) is a heterocyclic sulfonic acid consisting of a furan ring substituted at the 2-position with a sulfonic acid group (-SO₃H), with the molecular formula C₄H₄O₄S and a molecular weight of 148.14 g/mol [1]. This compound functions as a strong Brønsted acid (estimated pKa ~ -1.2) and exhibits high water solubility (approximately 12.3 g/100 mL) due to the polarity of the sulfonic acid moiety . Its electron-withdrawing sulfonic acid group directs electrophilic substitution to the 5-position of the furan ring, enabling regioselective derivatization . The compound serves as a versatile building block in organic synthesis, a catalyst in acid-catalyzed reactions, and an intermediate for pharmaceutical and materials science applications .

Why Generic Furan Sulfonic Acids Cannot Substitute for Furan-2-sulfonic Acid in Critical Applications


Furan-2-sulfonic acid exhibits unique regiochemical and physicochemical properties that distinguish it from positional isomers (e.g., furan-3-sulfonic acid) and structurally related analogs (e.g., furan-2-carboxylic acid, benzene sulfonic acid). The 2-position sulfonation on the furan ring confers a distinct electronic environment that directs subsequent electrophilic substitution exclusively to the 5-position , a regioselectivity not replicated by 3-substituted isomers. Furthermore, the furan-2-sulfonic acid scaffold is a privileged substructure in bioactive molecules: derivatives of this core have demonstrated inhibition of mycobacterial transketolase at micromolar concentrations [1] and suppression of β-amyloid aggregation implicated in neurodegenerative diseases [2]. In contrast, furan-2-carboxylic acid lacks the strong acidity and hydrogen-bonding capacity of the sulfonic acid group, while benzene sulfonic acid lacks the heteroaromatic furan ring that enables specific π-π stacking and metal-coordination interactions critical for applications in materials science and medicinal chemistry . These differences render generic substitution scientifically and technically invalid.

Quantitative Differentiation of Furan-2-sulfonic Acid from Structural Analogs and Alternatives


Superior Monosulfonation Yield and Regioselectivity Compared to Methyl-Substituted Furan Homologs

In a direct comparative study of furan sulfonation using the anhydropyridiniumsulfonic acid method, unsubstituted furan yields 90% of furan-2-sulfonic acid as the principal monosulfonated product, whereas 2-methylfuran yields only 20-70% of the corresponding 3,5-disulfonic acid, and 2,5-dimethylfuran yields 62% of the 3-sulfonic acid isomer [1]. This demonstrates that furan-2-sulfonic acid can be obtained with superior regioselectivity and yield compared to methylated furan analogs under identical sulfonation conditions [1].

Sulfonation chemistry Furan derivatives Synthetic methodology

Controlled Mono- vs. Disulfonation Selectivity Under Mild Sulfonation Conditions

Using the pyridine-sulfite complex as a mild sulfonating agent, furan undergoes sulfonation to yield a mixture of furan-2-sulfonic acid and furan-2,5-disulfonic acid [1]. The ratio of mono- to disulfonic acid can be tuned by controlling reaction stoichiometry and conditions, whereas under identical conditions, furans bearing electron-withdrawing substituents (e.g., carboxy groups) are successfully sulfonated in the α-position by fuming sulfuric acid [1]. This differential reactivity enables selective synthesis of the monosulfonic acid derivative for applications requiring a single sulfonic acid handle.

Sulfonation methodology Furan chemistry Reaction optimization

Enhanced Water Solubility and Acidity Compared to Carboxylic Acid Analog

Furan-2-sulfonic acid exhibits a water solubility of approximately 12.3 g/100 mL and an estimated pKa of -1.2, characteristic of strong sulfonic acids . In contrast, furan-2-carboxylic acid, which replaces the sulfonic acid group with a carboxylic acid group, displays significantly lower water solubility and a pKa in the range of 3-4 . This difference of over four orders of magnitude in acidity and markedly enhanced aqueous solubility directly impacts the compound's utility as a Brønsted acid catalyst and its behavior in aqueous reaction media.

Physicochemical properties Solubility Acidity

Validated Scaffold for Bioactive Derivatives with Micromolar Enzyme Inhibition

Derivatives of furan-2-sulfonic acid have demonstrated specific biological activity not observed with simple aryl sulfonic acids. For instance, a furan-2-sulfonic acid hydrazone derivative (5-[(E)-(2-[[(5,8-dihydronaphthalen-1-yl)amino]acetyl]hydrazinylidene)methyl]furan-2-sulfonic acid) competitively inhibits mycobacterial transketolase at micromolar concentrations by binding to the diphosphate site of the thiamine diphosphate cofactor [1]. Additionally, patent literature discloses that furansulfonic acid derivatives inhibit Aβ(1-40) β-pleated sheet formation and protect against neuronal cell loss, indicating potential utility in neurodegenerative disease research [2]. In contrast, benzene sulfonic acid derivatives lack the heteroaromatic furan ring that enables these specific protein-ligand interactions.

Medicinal chemistry Enzyme inhibition Drug discovery

Optimal Application Scenarios for Furan-2-sulfonic Acid Based on Quantified Differentiation


Regioselective Synthesis of 5-Substituted Furan Derivatives

The strong electron-withdrawing nature of the sulfonic acid group at the 2-position directs electrophilic substitution exclusively to the 5-position of the furan ring . This regioselectivity enables the efficient synthesis of 5-halo-, 5-nitro-, and 5-formyl-furan-2-sulfonic acid derivatives with predictable substitution patterns, as documented in the literature . This application leverages the high monosulfonation yield (90%) and regioselectivity established in Section 3, making furan-2-sulfonic acid the preferred starting material over 3-substituted isomers or methylated furan analogs that yield complex product mixtures under identical conditions.

Aqueous-Phase Brønsted Acid Catalysis

With a water solubility of approximately 12.3 g/100 mL and a strong pKa of -1.2, furan-2-sulfonic acid serves as an effective Brønsted acid catalyst for reactions conducted in aqueous media . This includes esterification, transesterification, and hydrolysis reactions where the catalyst must remain soluble and active in water. In contrast, furan-2-carboxylic acid exhibits significantly lower water solubility and acidity (pKa ~3-4), limiting its utility in aqueous-phase catalysis . This application directly stems from the solubility and acidity differentiation quantified in Section 3.

Synthesis of Bioactive Furansulfonamide and Hydrazone Derivatives

Furan-2-sulfonic acid serves as a key intermediate for the synthesis of sulfonamide and hydrazone derivatives that have demonstrated enzyme inhibitory activity at micromolar concentrations [1]. Specifically, derivatives targeting mycobacterial transketolase and Aβ aggregation pathways have been reported [2]. The furan-2-sulfonic acid scaffold provides a heteroaromatic framework that enables specific protein-ligand interactions not achievable with simple aryl sulfonic acids such as benzene sulfonic acid. This application is directly supported by the biological activity evidence presented in Section 3.

Preparation of Functional Polymers and Chelating Resins

Derivatives of furan-2-sulfonic acid, such as 5-formyl-2-furansulfonic acid, have been successfully employed in the preparation of functional materials, including humidity-sensing poly(aniline) composites [3] and heavy-metal chelating resins for water remediation [4]. The furan ring provides a rigid, planar aromatic scaffold that facilitates π-π stacking interactions in polymer matrices, while the sulfonic acid group imparts water solubility and ion-exchange capacity. These properties differentiate furan-2-sulfonic acid derivatives from non-heteroaromatic sulfonic acids in materials science applications.

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